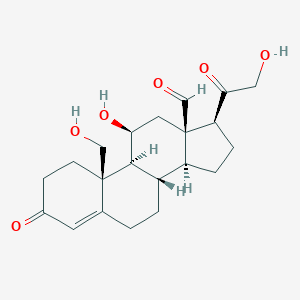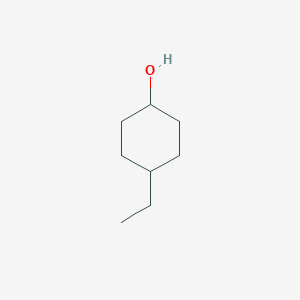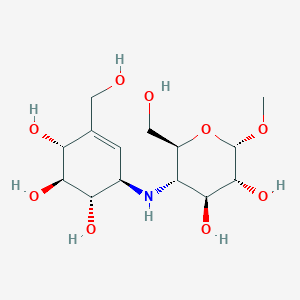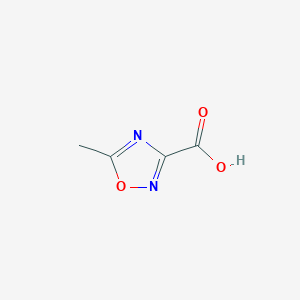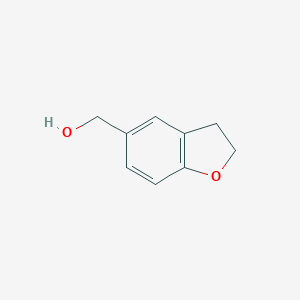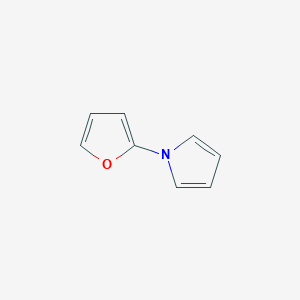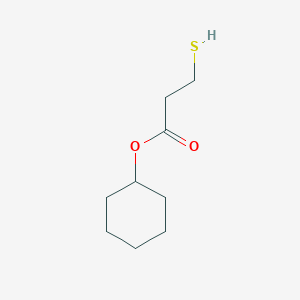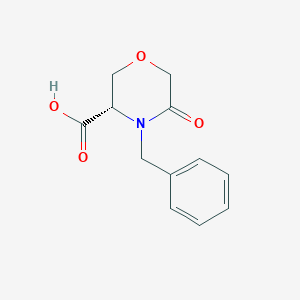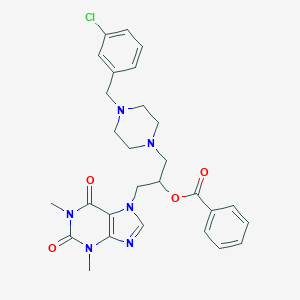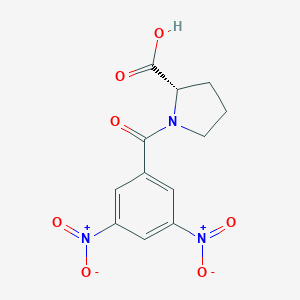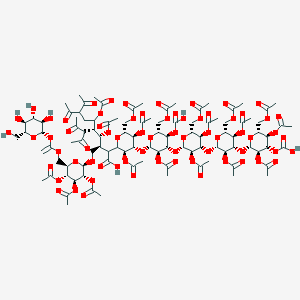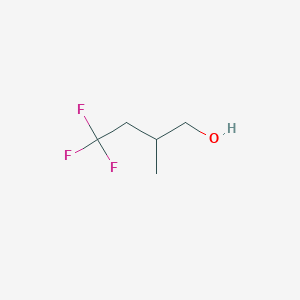
1-Methoxy-2,2,3,4,4-pentamethylphosphetane 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methoxy-2,2,3,4,4-pentamethylphosphetane 1-oxide (MMPP) is a chemical compound that has been used extensively in scientific research. This compound is known for its unique properties and has been used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a tool for studying biological systems.
科学的研究の応用
1-Methoxy-2,2,3,4,4-pentamethylphosphetane 1-oxide has been used in a variety of scientific research applications. One of its primary uses is as a reagent in organic synthesis. 1-Methoxy-2,2,3,4,4-pentamethylphosphetane 1-oxide is a powerful oxidizing agent and can be used to convert alcohols to aldehydes or ketones. 1-Methoxy-2,2,3,4,4-pentamethylphosphetane 1-oxide has also been used as a catalyst in chemical reactions, particularly in the synthesis of polyesters and polyamides.
In addition to its uses in organic synthesis, 1-Methoxy-2,2,3,4,4-pentamethylphosphetane 1-oxide has also been used as a tool for studying biological systems. 1-Methoxy-2,2,3,4,4-pentamethylphosphetane 1-oxide has been shown to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 1-Methoxy-2,2,3,4,4-pentamethylphosphetane 1-oxide has also been used to study the mechanism of action of other enzymes and as a probe for studying the function of cell membranes.
作用機序
The mechanism of action of 1-Methoxy-2,2,3,4,4-pentamethylphosphetane 1-oxide is complex and not fully understood. 1-Methoxy-2,2,3,4,4-pentamethylphosphetane 1-oxide is known to be a potent oxidizing agent, and it is thought that its biological effects are due to its ability to generate reactive oxygen species (ROS). ROS are known to play a role in a variety of biological processes, including cell signaling, apoptosis, and inflammation.
生化学的および生理学的効果
1-Methoxy-2,2,3,4,4-pentamethylphosphetane 1-oxide has been shown to have a variety of biochemical and physiological effects. One of its primary effects is its ability to inhibit acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine can lead to improved cognitive function and memory.
In addition to its effects on acetylcholinesterase, 1-Methoxy-2,2,3,4,4-pentamethylphosphetane 1-oxide has also been shown to have antioxidant properties. 1-Methoxy-2,2,3,4,4-pentamethylphosphetane 1-oxide has been shown to scavenge free radicals and protect cells from oxidative damage. 1-Methoxy-2,2,3,4,4-pentamethylphosphetane 1-oxide has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
1-Methoxy-2,2,3,4,4-pentamethylphosphetane 1-oxide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under a variety of conditions. 1-Methoxy-2,2,3,4,4-pentamethylphosphetane 1-oxide is also a potent oxidizing agent, which makes it useful in a variety of chemical reactions.
However, there are also limitations to the use of 1-Methoxy-2,2,3,4,4-pentamethylphosphetane 1-oxide in laboratory experiments. 1-Methoxy-2,2,3,4,4-pentamethylphosphetane 1-oxide is toxic and must be handled with care. It can also be difficult to control the amount of ROS generated by 1-Methoxy-2,2,3,4,4-pentamethylphosphetane 1-oxide, which can lead to variability in experimental results.
将来の方向性
There are several future directions for research involving 1-Methoxy-2,2,3,4,4-pentamethylphosphetane 1-oxide. One area of research is the development of new synthetic methods for 1-Methoxy-2,2,3,4,4-pentamethylphosphetane 1-oxide. Researchers are also investigating the use of 1-Methoxy-2,2,3,4,4-pentamethylphosphetane 1-oxide in the treatment of neurological diseases, such as Alzheimer's disease, where it may be useful in improving cognitive function.
Another area of research is the development of new 1-Methoxy-2,2,3,4,4-pentamethylphosphetane 1-oxide derivatives that have improved properties, such as increased stability or reduced toxicity. Finally, researchers are investigating the use of 1-Methoxy-2,2,3,4,4-pentamethylphosphetane 1-oxide as a tool for studying the function of cell membranes and the role of ROS in biological processes.
Conclusion:
In conclusion, 1-Methoxy-2,2,3,4,4-pentamethylphosphetane 1-oxide is a unique and versatile chemical compound that has a variety of scientific research applications. Its ability to act as an oxidizing agent and generate ROS makes it useful in a variety of chemical reactions and as a tool for studying biological systems. While there are limitations to its use, 1-Methoxy-2,2,3,4,4-pentamethylphosphetane 1-oxide has the potential to be a valuable tool in future research.
合成法
1-Methoxy-2,2,3,4,4-pentamethylphosphetane 1-oxide is synthesized through the reaction of trimethylphosphine with methyl iodide in the presence of oxygen. This reaction produces 1-Methoxy-2,2,3,4,4-pentamethylphosphetane 1-oxide as a white solid with a melting point of 55-56°C. The synthesis of 1-Methoxy-2,2,3,4,4-pentamethylphosphetane 1-oxide is relatively simple and can be performed in a laboratory setting.
特性
CAS番号 |
19935-97-8 |
|---|---|
製品名 |
1-Methoxy-2,2,3,4,4-pentamethylphosphetane 1-oxide |
分子式 |
C9H19O2P |
分子量 |
190.22 g/mol |
IUPAC名 |
1-methoxy-2,2,3,4,4-pentamethyl-1λ5-phosphetane 1-oxide |
InChI |
InChI=1S/C9H19O2P/c1-7-8(2,3)12(10,11-6)9(7,4)5/h7H,1-6H3 |
InChIキー |
MNHHJIXKQLDDOQ-UHFFFAOYSA-N |
SMILES |
CC1C(P(=O)(C1(C)C)OC)(C)C |
正規SMILES |
CC1C(P(=O)(C1(C)C)OC)(C)C |
同義語 |
1-Methoxy-2,2,3,4,4-pentamethylphosphetan-1-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



